Counter‑Ion Stability Differentiation: Oxalate Salt Versus Chloride/Zinc Chloride Double Salt
The title compound is supplied as the bis‑oxalate salt, contrasting with the more common chloride or zinc chloride double‑salt forms (e.g., CAS 94022-46-5, 2‑chloro‑4‑(dibenzylamino)‑5‑(2‑hydroxyethoxy)benzenediazonium chloride–tin dichloride complex) . Oxalate counter‑ions have been shown in patent literature to yield diazonium salts that are non‑hygroscopic, free‑flowing solids at ambient temperature, whereas the corresponding chlorides frequently require stabilisation as metal‑halide double salts to prevent premature decomposition [1]. The oxalate form eliminates the need for heavy‑metal counter‑ions (Zn, Sn, Cd), which is advantageous for formulations where metal contamination must be avoided [1].
| Evidence Dimension | Solid‑state stability and formulation compatibility |
|---|---|
| Target Compound Data | Non‑hygroscopic oxalate salt; free‑flowing solid (qualitative patent disclosure for oxalate diazonium salts) [1] |
| Comparator Or Baseline | Chloride or chlorozincate double salts (e.g., CAS 94022-46-5); often require metal‑halide complexation for stability |
| Quantified Difference | Metal‑free formulation enabled by oxalate counter‑ion; quantitative decomposition rate comparison not available in public domain |
| Conditions | Solid‑state storage at ambient temperature and humidity; inferred from general diazonium oxalate patent disclosures |
Why This Matters
For procurement, the oxalate salt form offers a metal‑free, potentially more shelf‑stable alternative to chloride double‑salt forms, which may be critical for applications sensitive to heavy‑metal residues.
- [1] Solid, stable diazonium compounds and process of preparing the same. U.S. Patent 4,113,845 (example of oxalate‑stabilised diazonium salts). View Source
